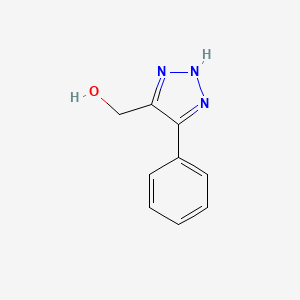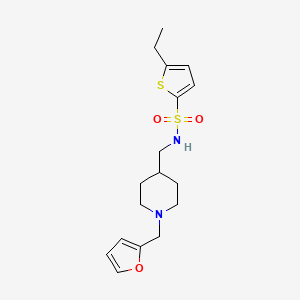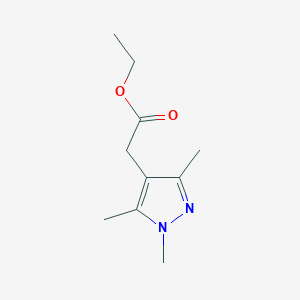
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H19NO2 and its molecular weight is 317.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Agents for Alzheimer's Disease
A study investigated the use of hydrophobic radiofluorinated derivatives for positron emission tomography (PET) imaging in Alzheimer's disease (AD) patients. These compounds, such as [18F]FDDNP, demonstrate greater accumulation and slower clearance in brain areas dense with neurofibrillary tangles and beta-amyloid plaques, correlating with lower memory performance scores. This noninvasive technique is expected to aid in the diagnostic assessment of AD and monitor treatment response (Shoghi-Jadid et al., 2002).
Synthesis and Characterization of Novel Compounds
Research on Schiff base ligands derived from 2,6-diaminopyridine and their complexes with metals like Cu(II), Fe(II), and Pd(II) showed potential drug candidates. These compounds, characterized through various spectroscopic and analytical techniques, exhibited DNA binding activity, suggesting their suitability for therapeutic applications (Kurt et al., 2020).
Organic Electronics
Studies on core-substituted naphthalene diimides (NDIs) highlight their promising applications as acceptors in organic solar cells. The structural modification of NDIs can significantly influence the optoelectronic properties and device performance, with some configurations leading to high open circuit voltages and power conversion efficiencies. These findings are crucial for the development of non-fullerene acceptor materials in photovoltaic applications (Fernando et al., 2014).
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(18-10-5-8-15-6-1-3-9-17(15)18)22-14-21(24)13-12-16-7-2-4-11-19(16)21/h1-11,24H,12-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIGVIWKFPCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)

![1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2434158.png)




![2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2434164.png)


![3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2434169.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2434171.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2434172.png)
![2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2434173.png)
